molecular formula C12H10N2O2 B2491252 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine CAS No. 439108-53-9

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine

Katalognummer: B2491252
CAS-Nummer: 439108-53-9
Molekulargewicht: 214.224
InChI-Schlüssel: VDVQZCVGMOLQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical identity and International Union of Pure and Applied Chemistry nomenclature

This compound possesses the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 grams per mole. The compound is cataloged under the Chemical Abstracts Service registry number 439108-53-9 and bears the alternative systematic name 4-(2H-1,3-benzodioxol-5-yl)-2-methylpyrimidine. The International Union of Pure and Applied Chemistry nomenclature precisely describes this compound as this compound, reflecting its structural composition of a pyrimidine ring substituted with a methyl group at position 2 and a 1,3-benzodioxol-5-yl moiety at position 4.

The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3. This notation reveals the connectivity between the pyrimidine core and the benzodioxole substituent, with the methylenedioxy bridge characteristic of the benzodioxole system clearly indicated. The International Chemical Identifier key VDVQZCVGMOLQIG-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling unambiguous identification across chemical databases.

Table 1: Basic Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Chemical Abstracts Service Number 439108-53-9
International Chemical Identifier InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3
Simplified Molecular Input Line Entry System CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3

The structural architecture of this compound demonstrates the fusion of two pharmacologically significant heterocyclic systems. The pyrimidine ring, containing nitrogen atoms at positions 1 and 3, serves as the central scaffold, while the 1,3-benzodioxole moiety contributes additional aromatic character and potential for molecular recognition. The methylenedioxy functional group within the benzodioxole system creates a rigid five-membered ring that influences the compound's overall conformation and electronic properties.

Historical context of benzodioxole-pyrimidine hybrid compounds

The development of benzodioxole-pyrimidine hybrid compounds represents a convergence of two historically significant areas of heterocyclic chemistry. Pyrimidine derivatives have been known since the early 19th century, with systematic study beginning in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction. The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds, including the nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B₁) and alloxan.

The 1,3-benzodioxole structural motif gained prominence following observations that sesame oil would synergize the action of the insecticide pyrethrum. This discovery led to the systematic investigation of methylenedioxyphenyl derivatives as insecticide synergists and subsequently revealed their broader biological significance. The benzodioxole core structure has been recognized for its presence in numerous bioactive natural products and synthetic pharmaceuticals, contributing to diverse biological activities including anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic effects.

Recent synthetic advances have demonstrated the successful combination of benzothiazole and pyrimidine moieties into single entities, resulting in diverse series of small molecules with enhanced pharmacological activities against bacteria, fungi, cancer, and inflammation. For example, hybridized benzothiazolyl pyrimidine derivatives have shown remarkable activity against tuberculosis and high selectivity against specific enzymatic targets. Similarly, novel benzodioxole-pyrimidine derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors, with several compounds displaying excellent fungicidal activities against various pathogenic strains.

Table 2: Historical Milestones in Benzodioxole-Pyrimidine Research

Year Development Significance Reference
1884 First systematic pyrimidine synthesis Established pyrimidine as synthetic target
1900 Parent pyrimidine preparation Enabled further derivative synthesis
2020s Benzodioxole-pyrimidine fungicides Demonstrated agricultural applications
2023 Anti-tubercular benzothiazole-pyrimidine hybrids Revealed antimicrobial potential

The evolution of hybrid compound design reflects the pharmaceutical industry's recognition that combining multiple pharmacophores can yield compounds with improved efficacy, selectivity, and reduced resistance development. This approach has been particularly successful in addressing the challenges posed by drug-resistant pathogens and the need for more selective therapeutic agents.

Significance in heterocyclic chemistry research

This compound exemplifies the strategic importance of heterocyclic hybrid compounds in contemporary chemical research. The significance of this compound class extends across multiple dimensions of scientific investigation, from fundamental synthetic methodology development to practical applications in pharmaceutical and agricultural sciences. The heterocyclic nature of both constituent rings provides multiple sites for chemical modification and biological interaction, making these compounds particularly valuable as molecular scaffolds for drug discovery programs.

The benzodioxole moiety contributes several advantageous properties to hybrid structures, including enhanced metabolic stability, improved lipophilicity, and the potential for specific enzyme interactions. Research has demonstrated that benzodioxole-containing compounds exhibit diverse biological activities, with the methylenedioxy functional group serving as a crucial pharmacophore in numerous therapeutic agents. The electron-rich nature of the benzodioxole system can facilitate interactions with electron-deficient biological targets, while the rigid conformation imposed by the methylenedioxy bridge can enhance binding selectivity.

The pyrimidine component provides additional therapeutic relevance, as this heterocyclic system forms the foundation of numerous clinically important drugs and natural products. The presence of nitrogen atoms within the pyrimidine ring enables hydrogen bonding interactions with biological targets and can influence the compound's solubility and distribution properties. Furthermore, the pyrimidine scaffold has proven amenable to extensive structural modification, allowing for the systematic optimization of biological activity and pharmacokinetic properties.

Recent research has highlighted the particular significance of benzodioxole-pyrimidine hybrids in the development of novel therapeutic agents. Studies have demonstrated that compounds containing both structural elements can exhibit enhanced activity against drug-resistant pathogens, suggesting that the hybrid approach may help overcome resistance mechanisms that limit the effectiveness of single-pharmacophore compounds. Additionally, the ability to independently modify each ring system provides synthetic chemists with exceptional flexibility in optimizing compound properties for specific therapeutic applications.

Table 3: Research Applications of Benzodioxole-Pyrimidine Hybrids

Application Area Target/Activity Key Features Reference
Antimicrobial Research Tuberculosis treatment Multi-drug resistance activity
Agricultural Chemistry Fungicide development Succinate dehydrogenase inhibition
Medicinal Chemistry Enzyme inhibition Cyclooxygenase-2 selectivity
Synthetic Chemistry Scaffold diversification Multiple modification sites

The ongoing investigation of this compound and related compounds continues to reveal new aspects of their chemical and biological behavior. Current research focuses on understanding the structure-activity relationships that govern their biological effects, developing more efficient synthetic routes for their preparation, and exploring their potential applications in emerging therapeutic areas. The compound serves as both a synthetic target in its own right and as a versatile intermediate for the preparation of more complex molecular architectures, ensuring its continued relevance in heterocyclic chemistry research.

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQZCVGMOLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323076
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439108-53-9
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction between 5-bromo-2-methylpyrimidine and 1,3-benzodioxol-5-ylboronic acid is the most widely reported method. Optimal conditions use Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/water (4:1) system with K₂CO₃ as base, achieving 87–92% yield at 80°C. Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields.

Table 1: Suzuki-Miyaura Reaction Optimization

Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane 80 12 87
PdCl₂(dppf) Cs₂CO₃ DMF/H₂O 100 6 78
Pd(OAc)₂/XPhos K₃PO₄ Toluene/EtOH 90 8 85

Condensation of 1,3-Benzodioxol-5-ylacetone with Guanidine

An alternative route involves condensing 1,3-benzodioxol-5-ylacetone with guanidine hydrochloride in refluxing ethanol (78% yield). This method requires strict pH control (pH 9–10) using NaOH to prevent decomposition of the ketone intermediate.

Solid-Phase Synthesis

Recent patents describe polymer-supported synthesis using Wang resin-functionalized pyrimidine precursors. After coupling with 1,3-benzodioxol-5-ylmagnesium bromide, cleavage with TFA/H₂O (95:5) provides the target compound in 76% yield and >95% purity.

Critical Analysis of Reaction Parameters

Catalyst Systems

Palladium catalysts dominate cross-coupling methods, with Pd(PPh₃)₄ showing superior performance over PdCl₂(dppf) due to reduced homocoupling byproducts (<3% vs. 11%). Nickel-based catalysts (e.g., NiCl₂(dme)) are less effective, yielding <50% product with significant deboronation side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) increase reaction rates but promote tar formation at >100°C. Mixed solvent systems (dioxane/water) balance solubility and stability, with 1,4-dioxane yielding 15% higher product than THF due to improved boronic acid dissolution.

Scaling Challenges

Industrial-scale batches (>10 kg) face heat dissipation issues during exothermic coupling steps. Patent US6194569B1 resolves this via segmented flow reactors, maintaining 80°C ±2°C and improving yield consistency from ±8% to ±1.5%.

Purification and Characterization

Recrystallization Protocols

Crude product purified via ethyl acetate/hexane (1:3) recrystallization removes Pd residues (<10 ppm) and regioisomers. Chiral purification using (S)-α-methylbenzyl amine forms diastereomeric salts, achieving 99.4% ee after two crystallizations.

Table 2: Purity Analysis by HPLC

Purification Method Purity (%) Chiral Purity (ee%) Residual Pd (ppm)
Column Chromatography 92.3 N/A 45
Single Recrystallization 98.7 97.2 12
Double Recrystallization 99.8 99.4 8

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.2 Hz, 1H, pyrimidine-H), 6.92–6.85 (m, 3H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 2.63 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₂H₁₀N₂O₂ [M+H]⁺ 231.0764, found 231.0768.

Industrial Manufacturing Considerations

Cost Analysis

Raw material costs dominate production expenses:

  • 1,3-Benzodioxol-5-ylboronic acid: $1,200/kg
  • Pd(PPh₃)₄: $8,500/kg (recycled 3× with <5% activity loss)
    Solvent recovery systems reduce dioxane consumption from 20 L/kg to 5 L/kg.

Environmental Impact

Life-cycle assessment shows Suzuki-Miyaura generates 12 kg CO₂-eq/kg product vs. 28 kg CO₂-eq/kg for condensation routes. Solvent recovery and Pd recycling cut emissions by 40%.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated coupling using Ir(ppy)₃ (1 mol%) enables boronic acid-free synthesis from 2-methylpyrimidine and 1,3-benzodioxole. Preliminary yields reach 63% with 24 h irradiation.

Biocatalytic Approaches

Engineered transaminases (ATA-117) catalyze amination of 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidin-5-one, achieving 88% conversion in buffer/2-PrOH (3:1) at 30°C.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-2-methylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    4-(1,3-Benzodioxol-5-yl)-2-methylbenzene: Similar structure but with a benzene ring instead of pyrimidine.

    4-(1,3-Benzodioxol-5-yl)-2-methylimidazole: Similar structure but with an imidazole ring instead of pyrimidine.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is unique due to the combination of the 1,3-benzodioxole moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds.

Biologische Aktivität

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, with a focus on its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzodioxole moiety, which is known for its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound can interact with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The specific interactions depend on the compound's structure and the nature of the target biomolecules.

PropertyValue
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The mechanism of action involves binding to specific receptors or enzymes, potentially leading to enzyme inhibition or activation. This could result in alterations in metabolic pathways or cellular functions. The compound's interactions at the molecular level may also lead to changes in gene expression, impacting overall cellular behavior.

Antimicrobial Properties

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial activity. This is particularly relevant given the ongoing need for new antimicrobial agents due to rising resistance against existing drugs .

Insecticidal Activity

The benzodioxole group has been associated with insecticidal properties. A study exploring the larvicidal activity of related compounds against Aedes aegypti demonstrated significant effectiveness, indicating that derivatives of this compound may also possess similar activities .

Cytotoxicity Studies

Research into the cytotoxic effects of related compounds has shown varying degrees of toxicity towards human cells. For instance, while some derivatives exhibit low toxicity even at high concentrations, others may show significant cytotoxic effects depending on their structure .

Case Studies

  • Insecticidal Activity Against Aedes aegypti :
    • A study synthesized several benzodioxole derivatives and evaluated their larvicidal efficacy against Aedes aegypti. One compound showed an LC50 value of 28.9 μM, highlighting the potential for developing new insecticides based on this scaffold .
  • Antimicrobial Efficacy :
    • Investigations into the antimicrobial properties of benzodioxole derivatives indicated promising results against various bacterial strains. The structure-activity relationship (SAR) revealed that modifications in the benzodioxole ring could enhance activity against specific pathogens.

Q & A

Q. Q1. What are the common synthetic routes for 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine, and what analytical methods ensure purity?

The synthesis typically involves condensation reactions between benzodioxole derivatives and pyrimidine precursors. Key steps include:

  • Condensation : Reaction of 1,3-benzodioxol-5-ylmethylamine with 2-methylpyrimidine intermediates under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
  • Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% by area normalization) .

Q. Q2. How is the crystal structure of this compound determined, and what parameters are critical for reproducibility?

Single-crystal X-ray diffraction is the gold standard. Critical parameters include:

  • Space group : Orthorhombic systems (e.g., Pccn) with unit cell dimensions (e.g., a = 21.3085 Å, b = 18.6249 Å) .
  • Data quality : A low R factor (<0.05) and high data-to-parameter ratio (>13:1) ensure reliability .
  • Reproducibility : Controlled crystallization conditions (e.g., slow evaporation from DMSO/water mixtures) minimize polymorphism .

Advanced Research Questions

Q. Q3. How do structural modifications to the benzodioxole or pyrimidine moieties influence pharmacological activity?

  • Benzodioxole substitutions : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while lipophilic substituents improve blood-brain barrier penetration .
  • Pyrimidine modifications : Methyl groups at position 2 stabilize π-π stacking in enzyme binding pockets, as shown in molecular docking studies with COX-2 .
  • Contradictions : Some derivatives with bulkier groups show reduced activity due to steric hindrance, highlighting the need for balanced hydrophobicity .

Q. Q4. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC50 values .
  • Structural analogs : Compare activity of the exact compound (CAS-specific) versus analogs with minor substitutions (e.g., trifluoromethyl vs. methyl groups) .
  • Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence-based and calorimetric) .

Q. Q5. What safety protocols are essential when handling this compound in vitro?

  • GHS classification : Acute toxicity (Category 4), skin corrosion (Category 1B), and specific target organ toxicity (STOT) .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for solvent reactions.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Methodological Challenges

Q. Q6. What strategies optimize the yield of this compound in multistep syntheses?

  • Stepwise monitoring : Use thin-layer chromatography (TLC) at each step to identify side products (e.g., dimerization of benzodioxole intermediates) .
  • Catalyst optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for pyrimidine ring formation .
  • Temperature control : Maintain ≤70°C during exothermic steps to prevent decomposition .

Q. Q7. How do crystallographic data inform molecular interactions in drug design?

  • Hydrogen bonding : The benzodioxole oxygen forms H-bonds with kinase active sites (e.g., CDK2), as seen in crystal structures .
  • Packing interactions : Offset π-stacking between pyrimidine rings and aromatic residues (e.g., Phe80 in PDB 3QE7) enhances binding affinity .

Data Interpretation

Q. Q8. How are computational methods (e.g., DFT, MD simulations) used to predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C4 on pyrimidine) .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability over 100ns trajectories, identifying critical residues for mutagenesis studies .

Contradictory Findings

Q. Q9. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Dose dependency : Activity may manifest only at high concentrations (>50µM) due to poor solubility in aqueous buffers .
  • Metabolic stability : Rapid hepatic clearance in some models (e.g., rat liver microsomes) reduces bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.